H-Phe-pro-betana
Description
Significance of Rational Peptide Design and Chemical Biology Research
Rational peptide design is a cornerstone of modern chemical biology, enabling the creation of novel molecules with tailored properties for therapeutic, diagnostic, and materials science applications. Current time information in Bangalore, IN.vwr.com This design-led approach moves beyond the study of naturally occurring peptides to the de novo construction of sequences with predetermined folds and functions. Current time information in Bangalore, IN. By precisely controlling the amino acid sequence and incorporating non-natural modifications, researchers can develop peptides with enhanced stability, binding affinity, and specificity for biological targets. researchgate.netrsc.org This has profound implications for drug development, particularly in targeting challenging protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules. researchgate.net
The synergy between rational design and chemical biology provides powerful tools to probe complex biological systems. rsc.org Synthetic peptides can act as molecular probes to elucidate signaling pathways, enzyme mechanisms, and cellular transport processes. vwr.com The ability to program peptides to self-assemble into nanostructures also opens up new frontiers in bionanotechnology and tissue regeneration. Current time information in Bangalore, IN.
Current Paradigms in Dipeptide and Oligopeptide Research
Historically, research has often focused on large proteins and polypeptides, but there is a growing appreciation for the significant and diverse biological activities of dipeptides and short oligopeptides. medrxiv.orgvwr.com These small molecules are not merely metabolic intermediates but can function as signaling molecules, neurotransmitters, and modulators of enzymatic activity. plos.org Current research paradigms are exploring the vast chemical space of dipeptides and their derivatives for a range of applications.
Key areas of investigation include:
Bioactive Peptides: Many dipeptides exhibit inherent biological activities, including antihypertensive, anticancer, and neuroprotective properties. vwr.com
Peptidomimetics: To overcome the limitations of natural peptides, such as poor stability and bioavailability, researchers are developing peptidomimetics. These are molecules that mimic the structure of peptides but incorporate non-natural amino acids or modified backbones to enhance their drug-like properties. researchgate.net
Catalysis: Chiral dipeptides and their derivatives are being explored as catalysts in asymmetric synthesis, leveraging their defined three-dimensional structures to control chemical reactions. rsc.org
Drug Delivery: The ability of di- and tripeptides to be recognized by specific transporters in the body is being exploited for targeted drug delivery. researchgate.net
The synthesis of these molecules is also a major area of research, with a focus on developing more efficient and sustainable methods, including enzymatic synthesis and novel solid-phase and liquid-phase techniques that minimize the use of protecting groups. researchgate.netnih.gov
Conceptualization of H-Phe-pro-betana as a Model System for Structural and Functional Studies
While direct and extensive research on this compound is not widely documented in publicly available scientific literature, its structure provides a valuable framework for conceptualizing its use as a model system. The compound consists of three key components: L-Phenylalanine (Phe), L-Proline (Pro), and a "betana" moiety. In the context of peptide research, "betana" typically refers to a β-naphthylamine group attached to an amino acid, in this case likely β-alanine. This modification introduces a bulky, aromatic, and fluorescent group.
The unique combination of these components makes this compound an intriguing subject for several lines of investigation:
Structural Studies: The rigid, cyclic structure of proline is known to induce specific turns (β-turns) in peptide chains, significantly influencing their conformation. researchgate.net The bulky phenyl group of phenylalanine and the large naphthyl group of the betana moiety would create significant steric interactions, further constraining the peptide's structure. Studying this compound could provide fundamental insights into how these interactions dictate peptide folding and secondary structure formation. Techniques like NMR spectroscopy and X-ray crystallography would be invaluable in elucidating its three-dimensional shape. nih.gov
Functional Studies: The β-naphthylamine group is a well-known fluorophore. This intrinsic fluorescence makes this compound a potential substrate for enzyme assays, particularly for peptidases that cleave after proline residues. vwr.com Upon enzymatic cleavage, the release of the fluorescent β-naphthylamine would result in a measurable signal, allowing for the study of enzyme kinetics and inhibitor screening.
Probing Molecular Interactions: The distinct chemical properties of the phenylalanine and betana groups—one hydrophobic and the other a fluorescent aromatic system—could be used to study peptide-protein or peptide-membrane interactions. The fluorescence of the betana group could be monitored to report on changes in its local environment, providing data on binding events. rsc.org
The table below summarizes the properties of the constituent parts of this compound, highlighting why their combination is of scientific interest.
| Component | Key Structural Feature | Potential Role in this compound |
| H- (Amino group) | Free N-terminus | Allows for peptide bond formation and interaction with biological targets. |
| Phe (Phenylalanine) | Hydrophobic benzyl (B1604629) side chain | Can participate in hydrophobic and aromatic stacking interactions, influencing folding and binding. |
| Pro (Proline) | Cyclic pyrrolidine (B122466) side chain | Induces conformational constraints, often leading to β-turn structures. researchgate.net |
| -betana (β-naphthylamine) | Bulky, aromatic, fluorescent group | Acts as a structural probe and a fluorescent reporter for functional assays. vwr.com |
The following table outlines potential research applications for this compound, drawing parallels from studies on similar dipeptide systems.
| Research Area | Application of this compound (Conceptual) | Rationale based on Similar Compounds |
| Enzymology | Substrate for prolyl endopeptidases or other proteases. | Di- and tripeptides with chromogenic or fluorogenic C-terminal groups are standard tools for enzyme assays. vwr.com |
| Structural Biology | Model for studying β-turn formation and the influence of bulky side chains on peptide conformation. | Peptides containing proline are extensively studied to understand protein folding and turn dynamics. researchgate.netresearchgate.net |
| Medicinal Chemistry | Scaffold for developing peptidomimetic inhibitors. | The Phe-Pro motif is found in many bioactive peptides, and modifying it is a common strategy in drug design. nih.gov |
| Biophysical Chemistry | Fluorescent probe to study peptide-membrane or peptide-protein interactions. | The environmentally sensitive fluorescence of the naphthyl group can report on binding events and local polarity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c25-21(15-17-7-2-1-3-8-17)24(29)27-14-6-11-22(27)23(28)26-20-13-12-18-9-4-5-10-19(18)16-20/h1-5,7-10,12-13,16,21-22H,6,11,14-15,25H2,(H,26,28)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPITSMSFRRED-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76122-99-1 | |
| Record name | 76122-99-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for H Phe Pro Betana and Analogues
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of peptide chains on an insoluble polymer support, simplifying purification by allowing for the removal of excess reagents and by-products through simple filtration. bachem.comcsbio.com The synthesis of a complex molecule like H-Phe-Pro-betana, however, pushes the boundaries of standard SPPS protocols.
Optimization of Resin Linkers and Protecting Group Strategies
The selection of an appropriate resin linker and a compatible protecting group scheme is foundational to a successful SPPS campaign. bachem.com For this compound, the primary challenges are the C-terminal proline, which is prone to diketopiperazine formation, and the betaine (B1666868) moiety, a permanently charged quaternary ammonium (B1175870) compound. sigmaaldrich.com
Resin Linkers: The choice of resin is critical to mitigate side reactions and ensure efficient cleavage. Trityl-based resins, such as 2-Chlorotrityl chloride (2-ClTrt) resin, are highly recommended for anchoring C-terminal proline. sigmaaldrich.combiosynth.com The steric bulk of the trityl linker effectively suppresses the formation of diketopiperazines during the deprotection of the second amino acid (Fmoc-Phe in this case). sigmaaldrich.com Furthermore, 2-ClTrt resin allows for the cleavage of the final peptide under mildly acidic conditions, which helps in preserving acid-sensitive functionalities and preparing protected peptide fragments. biosynth.com Attaching the C-terminal betaine (N,N,N-trimethylglycine) directly to the resin is synthetically challenging. A viable strategy involves anchoring a precursor, such as Boc-Pro-OH, to the 2-ClTrt resin, followed by the coupling of Fmoc-Phe-OH. The betaine moiety would then be formed in the solution phase after cleavage of the H-Phe-Pro-OH fragment from the resin.
Protecting Group Strategies: The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach in modern SPPS due to the mild, basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF). americanpeptidesociety.orgiris-biotech.de Permanent side-chain protecting groups, like tBu, are acid-labile and are removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid - TFA). iris-biotech.de This orthogonality is crucial. iris-biotech.debiosynth.com For this compound synthesis via SPPS where the betaine is formed post-synthesis, a standard Fmoc/tBu approach for the H-Phe-Pro fragment is suitable. If a strategy involving on-resin betaine formation were devised, the permanent positive charge would necessitate careful selection of subsequent reaction conditions to avoid solubility issues and unwanted interactions. An alternative temporary Nα-protecting group to Fmoc is the p-nitrobenzyloxycarbonyl (pNZ) group, which is removed under neutral conditions and can help avoid base-mediated side reactions like diketopiperazine formation. ub.edu
Table 1: Comparison of Resins for Synthesis of Proline-Containing Peptides
| Resin Type | Linker Type | Cleavage Condition | Advantages | Disadvantages |
|---|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Commonly used for peptide acids. | Prone to diketopiperazine formation with C-terminal Pro dipeptides. sigmaaldrich.com |
| 2-Chlorotrityl (2-ClTrt) Resin | Trityl | Mild Acid (e.g., 1% TFA in DCM) | Suppresses diketopiperazine formation; allows for synthesis of protected fragments. biosynth.com | More expensive; loading can be sensitive to moisture. |
| Rink Amide Resin | Amide Linker | Strong Acid (e.g., 95% TFA) | For synthesis of C-terminal peptide amides. | Not suitable for C-terminal betaine without significant linker modification. sigmaaldrich.comiris-biotech.de |
| DHPP Resin | Dihydropyran-based | Mild Acidolysis | Specifically designed to prevent diketopiperazine formation with C-terminal Pro. biosynth.com | Less common than trityl resins. |
Coupling Reagent Selection for Phenylalanine-Proline and Proline-Betana Linkages
The formation of peptide bonds, particularly between sterically hindered residues, is a critical step where the choice of coupling reagent is paramount. iris-biotech.de The Phe-Pro linkage is notoriously difficult due to the secondary amine of proline and the bulky nature of both residues. The subsequent linkage of proline to a betaine moiety would present similar or greater steric challenges.
Modern coupling reagents are typically phosphonium (B103445) or aminium (uronium) salts that activate the carboxylic acid of the incoming amino acid. sigmaaldrich.com For challenging couplings, reagents that form highly reactive OAt esters, such as HATU, or those based on OxymaPure®, like COMU, are often superior to older reagents like HBTU or PyBOP. sigmaaldrich.combachem.com These reagents are effective at promoting fast reaction rates and minimizing racemization. bachem.com For particularly hindered couplings, such as those involving N-methylated or α,α-disubstituted amino acids, specialized reagents like PyBrOP or the use of amino acid fluorides may be necessary. iris-biotech.deglobalresearchonline.net
Table 2: Evaluation of Coupling Reagents for Hindered Peptide Bonds
| Reagent | Reagent Type | Activating Species | Key Advantages for Hindered Couplings | Potential Drawbacks |
|---|---|---|---|---|
| HATU | Aminium Salt | OAt-ester | High reactivity, effective for hindered residues, low racemization. bachem.com | Explosive potential; can cause guanidinylation of primary amines. iris-biotech.desigmaaldrich.com |
| HCTU | Aminium Salt | O-6-ClBt-ester | More reactive than HBTU, good for routine synthesis. | Less reactive than HATU; potential for side reactions. sigmaaldrich.com |
| PyBOP | Phosphonium Salt | OBt-ester | Good for difficult couplings, no guanidinylation side reaction. | Produces carcinogenic HMPA byproduct (BOP); less reactive than HATU. sigmaaldrich.comglobalresearchonline.net |
| COMU® | Aminium Salt | Oxyma-ester | Reactivity comparable to HATU, non-explosive, better solubility. bachem.com | Higher cost, limited solution stability. sigmaaldrich.com |
| DIC/OxymaPure® | Carbodiimide/Additive | Oxyma-ester | Suppresses racemization effectively, safer than HOBt/HOAt-based additives. iris-biotech.de | Slower than onium salts for very difficult couplings. |
Strategies for Incorporating Non-Standard Amino Acids (e.g., β-amino acids)
The incorporation of non-canonical amino acids (ncAAs), such as β-amino acids, into a peptide sequence is a powerful strategy for creating peptidomimetics with enhanced stability and novel structural properties. nih.gov While the "betana" in this compound is not a β-amino acid, the principles for incorporating it share common ground with other ncAAs. These building blocks can often be integrated into standard SPPS protocols using the same Fmoc/tBu chemistry. nih.govbeilstein-journals.org
Key challenges include the potential for altered reaction kinetics and the influence of the ncAA on the secondary structure of the growing peptide chain. beilstein-journals.org For example, β-amino acids introduce an extra carbon into the peptide backbone, which can induce unique helical or turn conformations. genscript.com The synthesis may require optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents like HATU, to ensure complete incorporation. mesalabs.com The use of microwave-assisted SPPS can also significantly accelerate coupling steps involving sterically hindered or unusual amino acids. genscript.com
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (LPPS), while more labor-intensive than SPPS due to the need for purification after each step, offers greater flexibility and is often employed for large-scale synthesis or for complex targets where SPPS is inefficient. nih.gov
Fragment Condensation Techniques
Fragment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized independently (often via SPPS) and then coupled together in solution. csbio.comnih.govgoogle.com This approach is particularly advantageous for long peptides or sequences prone to aggregation during stepwise synthesis. researchgate.net
For this compound, a logical approach would involve:
Synthesis of a protected H-Phe-Pro fragment, for instance, Fmoc-Phe-Pro-OH, via SPPS on a super-acid-labile resin like 2-ClTrt.
Synthesis of a betaine ester (e.g., Betaine-OBzl).
Coupling of the two fragments in solution using a suitable coupling reagent.
A major risk in fragment condensation is racemization at the C-terminal residue of the activated peptide fragment. google.com However, when the C-terminal residue is proline (or glycine), this risk is eliminated. researchgate.net Therefore, coupling the H-Phe-Pro fragment at its proline C-terminus is an ideal strategy. To improve the handling and solubility of protected fragments, which can be a significant challenge, pseudoproline dipeptides can be incorporated into the fragments during their synthesis and are reversed upon final deprotection. researchgate.netchempep.com
Enzymatic Synthesis for Peptide Bond Formation under Mild Conditions
Enzymatic peptide ligation has emerged as a powerful tool that leverages the high specificity and mild reaction conditions of enzymes to form peptide bonds, circumventing issues like racemization and the need for extensive protecting groups. researchgate.netuva.nl Engineered proteases, known as ligases, are often used.
Key enzyme classes applicable to the synthesis of this compound analogues include:
Subtilisin-derived ligases (Subtiligases): Variants like Omniligase-1 are highly efficient and have broad substrate specificity. sigmaaldrich.com They catalyze the coupling of a peptide C-terminal ester (the acyl donor) with an N-terminal amine of another fragment (the acyl acceptor). sigmaaldrich.com A potential route for this compound would be the Omniligase-1-catalyzed ligation of a H-Phe-Pro-OEt fragment with betaine. These reactions are typically fast, traceless, and occur in aqueous buffer at neutral to slightly alkaline pH. sigmaaldrich.com
Prolyl Aminopeptidases (PAPs): Certain PAPs can be engineered to catalyze the synthesis of proline-containing peptides. asm.org For example, a variant of a PAP from Streptomyces thermoluteus was shown to synthesize proline dipeptides from a proline-ester donor. asm.org This could be exploited to form the Pro-betana bond specifically.
Other Ligases: Enzymes like Sortase A and Butelase-1 are highly specific but require recognition sequences (e.g., LPXTG for Sortase A), making them less suitable for this particular target unless the sequence is modified to include the recognition motif. uva.nlmdpi.com
Enzymatic methods are particularly well-suited for the final fragment coupling step under environmentally benign conditions, offering high yields and exceptional chemical purity. researchgate.netacsgcipr.org
Table 3: Chemical Compound Names
| Compound Name/Abbreviation | Full Chemical Name |
|---|---|
| This compound | L-Phenylalanyl-L-prolyl-betaine |
| Betaine | N,N,N-trimethylglycine |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| Boc | tert-butyloxycarbonyl |
| tBu | tert-butyl |
| pNZ | p-nitrobenzyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| DCM | Dichloromethane |
| DMF | N,N-Dimethylformamide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| DIC | N,N'-Diisopropylcarbodiimide |
| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate |
| 2-ClTrt | 2-Chlorotrityl chloride |
| HOBt | 1-Hydroxybenzotriazole |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
Automated Flow Chemistry in Peptide Synthesis
Automated fast-flow peptide synthesis (AFPS) has emerged as a transformative technology for the rapid and efficient construction of peptide chains, including dipeptides and even small proteins up to 164 amino acids. nih.govamidetech.com This methodology offers a significant advantage over traditional solid-phase peptide synthesis (SPPS) by dramatically reducing synthesis times and improving the purity of the crude product. nih.govresearchgate.net
In a typical AFPS system, reagents are pumped through a heated reactor containing the solid support resin. amidetech.comnih.gov The ability to heat the reaction to temperatures of 60-90°C significantly accelerates coupling and deprotection steps. amidetech.com For instance, the formation of an amide bond can be completed in under a minute, a substantial improvement over conventional batch methods. nih.govresearchgate.net This high-fidelity automated chemistry enables the direct manufacturing of peptide chains in hours, making it a viable alternative to ribosomal synthesis for producing single-domain proteins. nih.gov
The synthesis of a molecule like this compound would begin with a Proline-derivatized resin. An N-terminally protected Phenylalanine derivative would then be introduced under flow conditions. The final betaine structure would be achieved through subsequent N-methylation steps. The efficiency of flow chemistry minimizes reagent consumption, typically using only 3 equivalents of reagents per cycle, and reduces solvent waste. rsc.org
Table 1: Comparison of Automated Flow Synthesis (AFPS) and Conventional Batch SPPS
| Parameter | Automated Flow Synthesis (AFPS) | Conventional Batch SPPS |
|---|---|---|
| Coupling Time | < 1-2 minutes | 30 minutes to several hours |
| Typical Temperature | 60 - 90°C | Room Temperature |
| Reagent Equivalents | ~3 | 5 - 10 |
| Total Synthesis Time | Hours nih.gov | Days |
| Crude Purity | Generally higher nih.govresearchgate.net | Variable, often lower |
| Solvent Consumption | Lower (e.g., 6 ml per cycle) rsc.org | Higher |
This table provides a generalized comparison based on reported findings in peptide synthesis. nih.govnih.govresearchgate.netrsc.org
Chemoenzymatic Synthetic Routes for Peptide Derivatives
Chemoenzymatic peptide synthesis (CEPS) leverages the high selectivity and mild operating conditions of enzymes, typically hydrolases like proteases or lipases, to catalyze the formation of peptide bonds. nih.govnih.gov This approach avoids the harsh chemicals and complex protection/deprotection schemes common in purely chemical synthesis, and crucially, it proceeds without racemization. nih.gov
For a dipeptide like this compound, a chemoenzymatic route could involve the lipase-catalyzed condensation of a Phenylalanine ester with Proline. Lipases, such as Lipase B from Candida antarctica (CAL-B), are widely used for their ability to function in organic solvents and their broad substrate scope. researchgate.netutupub.fi The reaction conditions, including pH, temperature, and solvent, are optimized to favor synthesis over hydrolysis, which is the enzyme's natural reverse reaction. nih.govnih.gov Following the enzymatic formation of the H-Phe-Pro dipeptide, a chemical step, such as reductive N-methylation, would be employed to install the betaine moiety. researchgate.net Researchers have successfully used this combination of enzymatic synthesis followed by chemical modification to produce betaine products with excellent enantioselectivity. researchgate.net
The scope of CEPS has been expanded through enzyme engineering, the use of substrate mimetics, and novel reaction media like ionic liquids or frozen aqueous systems to further enhance yield and minimize hydrolysis. nih.govnih.gov
Derivatization Strategies for this compound
The modification of a core peptide structure like this compound is essential for developing tools for biological and analytical research. Derivatization can enhance properties such as metabolic stability and cell permeability or introduce functional handles for detection and quantification. nih.gov
Strategies often involve local constraints, such as backbone methylation or the creation of cyclized analogues, which have been shown to significantly improve the in vitro pharmacokinetic properties of dipeptides. nih.gov For this compound, derivatization could target the phenyl ring of the Phenylalanine residue, the N-terminus, or the carboxylic acid group.
Site-Selective Chemical Modification for Research Probes
Creating research probes from this compound requires precise chemical modifications that attach a reporter group (e.g., a fluorophore, biotin, or a radioactive isotope) at a specific location without altering the molecule's core activity.
One powerful strategy is the palladium-catalyzed C(sp³)–H functionalization of the Phenylalanine residue. acs.org This method allows for the direct arylation or olefination of the β-carbon on the Phe side chain, proceeding without epimerization of the existing stereocenters. acs.orgntu.ac.uk By using functionalized aryl iodides in these reactions, a versatile handle can be installed for subsequent cross-coupling reactions, enabling the attachment of complex probes. acs.org
Another key target for modification is the N-terminus. core.ac.uk A variety of chemical methods exist for N-terminal modification, including biomimetic transamination using pyridoxal (B1214274) phosphate (B84403) (PLP) to introduce a carbonyl group, which can then be reacted with alkoxyamine or hydrazide probes. nih.gov However, this method is not compatible with peptides having Proline in the second position. core.ac.uknih.gov An alternative is the use of imidazole-1-sulfonyl azide (B81097) to convert the N-terminal amine into an azide, providing a bioorthogonal handle for "click" chemistry. nih.gov These techniques allow for the site-selective installation of probes to study the interactions and localization of the peptide derivative. rsc.org
Table 2: Examples of Site-Selective Modification Reactions for Peptides
| Reaction Type | Target Site | Reagents/Catalyst | Purpose |
|---|---|---|---|
| C-H Olefination | Phenylalanine side chain | Pd-catalyst, Styrene partner | Introduce vinyl group for further functionalization ntu.ac.uk |
| C-H Arylation | Phenylalanine side chain | Pd-catalyst, Aryl iodide | Attach functionalized aryl groups or probes acs.org |
| Diazo Transfer | N-terminal α-amine | Imidazole-1-sulfonyl azide | Install an azide for click chemistry nih.gov |
| Skeletal Editing | N-terminal aliphatic side chain | Visible light (metal-free) | Construct a proline skeleton via C-N bond formation rsc.org |
This table summarizes common modification strategies applicable to peptides containing residues like Phenylalanine. acs.orgntu.ac.uknih.govrsc.org
Functionalization for Advanced Analytical Detection
Functionalizing this compound is crucial for its use in advanced analytical platforms, such as biosensors or mass spectrometry-based assays. nih.gov This often involves conjugating the peptide to a surface or another molecule to facilitate detection. nih.gov
For biosensor applications, the dipeptide can be immobilized onto a surface, such as poly(acrylic acid) (PAA) brushes on a microfluidic device. nih.gov The carboxylic acid group of the peptide can be activated with EDC/NHS chemistry to form a stable amide bond with an amine-functionalized surface. nih.gov Similarly, dipeptides have been used to functionalize zinc oxide nanoparticles to create type II heterojunctions for the sensitive detection and photodegradation of environmental toxins like quinalphos. rsc.org The functionalized material exhibits enhanced electron transfer, which is key to its sensing and catalytic activity. rsc.org
For mass spectrometry, derivatization can improve ionization efficiency and allow for targeted analysis. For instance, peptides can be functionalized with groups that carry a permanent positive charge or can be easily labeled with isotopic tags for quantitative proteomics. The introduction of specific functional groups can also aid in chromatographic separation prior to detection. rsc.org The functionalization of nanodiamonds with zwitterionic dipeptides has been shown to create highly biocompatible particles with tailored cellular uptake, demonstrating how peptide functionalization can be used to control interactions in complex biological environments for sensing and delivery applications. nih.govresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization of H Phe Pro Betana
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a cornerstone technique for the analysis and purification of peptides, offering high resolution and sensitivity. scispace.com Different HPLC modes can be employed to exploit various properties of H-Phe-pro-betana, such as hydrophobicity, charge, and size.
Reversed-Phase HPLC (RP-HPLC) for Peptide Separation and Purity Assessment
Reversed-phase HPLC is the most common and powerful method for peptide analysis, separating molecules based on their hydrophobicity. hplc.eunih.gov this compound, with its aromatic phenylalanine residue and the bulky, hydrophobic β-naphthylamine group, is well-suited for this technique. The separation relies on the hydrophobic interactions between the peptide and the nonpolar stationary phase (e.g., C18 silica).
Table 1: Representative RP-HPLC Data for Purity Analysis of this compound
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Synthesis Precursor (e.g., Pro-betana) | 8.5 | 1.2 |
| 2 | This compound | 15.2 | 98.5 |
| 3 | Unknown Impurity | 17.1 | 0.3 |
This interactive table showcases a hypothetical purity analysis. The main peak, corresponding to this compound, is well-resolved from minor impurities, demonstrating the high resolving power of RP-HPLC. The high peak area percentage indicates a high degree of purity.
Ion-Exchange Chromatography (IEX) for Charge-Based Peptide Separations
Ion-exchange chromatography (IEX) separates molecules based on their net charge at a given pH. nih.gov this compound possesses a primary amino group at the N-terminus from the phenylalanine residue, which is protonated and positively charged at acidic to neutral pH. This allows for the use of cation-exchange chromatography (CEX), where the stationary phase is negatively charged. scispace.comphenomenex.com
The peptide is loaded onto the CEX column at a low ionic strength buffer. Elution is then accomplished by increasing the salt concentration or changing the pH of the mobile phase. phenomenex.com An increasing salt gradient introduces competing ions that displace the peptide from the stationary phase. This technique is particularly useful for separating this compound from uncharged or negatively charged impurities or from other peptides that differ in their net positive charge. unibo.it
Table 2: Elution Profile in Cation-Exchange Chromatography of a Peptide Mixture
| Compound | Net Charge at pH 4.0 | Elution Salt Concentration (mM NaCl) |
| Uncharged Impurity | 0 | 25 (Flow-through) |
| This compound | +1 | 150 |
| Di-arginine Peptide | +2 | 300 |
This interactive table illustrates the principle of charge-based separation in IEX. This compound, with a +1 charge, elutes at a moderate salt concentration, well-separated from uncharged species and more highly charged peptides.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptides
HILIC is a complementary technique to RP-HPLC that is effective for separating polar and hydrophilic compounds. chromatographyonline.comnih.gov While this compound has significant hydrophobic character, its peptide backbone and terminal amino group provide sufficient polarity for HILIC analysis. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. nih.gov A shallow aqueous gradient is used for elution, where analytes are eluted in order of increasing hydrophilicity (the most polar compounds are retained the longest). nih.gov
This method can offer a unique selectivity compared to RP-HPLC and is particularly useful for separating this compound from very hydrophobic impurities that might be strongly retained in reversed-phase systems. chromatographyonline.commtc-usa.com It can also be a valuable tool in two-dimensional chromatography setups for analyzing complex mixtures. nih.gov
Table 3: Comparative Elution Order in HILIC vs. RP-HPLC
| Compound | Elution Order in RP-HPLC (Increasing Hydrophobicity) | Elution Order in HILIC (Increasing Hydrophilicity) |
| Glycine (B1666218) | 1 | 3 |
| H-Phe-pro-OH | 2 | 2 |
| This compound | 3 | 1 |
This interactive table contrasts the separation mechanisms. The highly hydrophobic this compound elutes last in RP-HPLC but first in HILIC, highlighting the orthogonal nature of the two techniques.
Size-Exclusion Chromatography (SEC) for Investigating Oligomerization States
Size-exclusion chromatography separates molecules based on their hydrodynamic volume, or size in solution. lcms.cznih.gov The stationary phase consists of porous beads, and larger molecules that cannot enter the pores elute first, while smaller molecules that can explore the pore volume elute later. nih.gov For a relatively small molecule like this compound, SEC is not typically used for purity assessment but is an invaluable tool for detecting and quantifying non-covalent aggregates, such as dimers or higher-order oligomers. acs.orgacs.org The presence of such oligomers can be critical to understand the compound's behavior in solution.
Table 4: SEC Analysis for Oligomerization State of this compound
| Species | Approx. Molecular Weight (Da) | Elution Volume (mL) |
| Dimer | 837 | 9.1 |
| Monomer | 418.5 | 12.4 |
| Column Void Volume | - | 7.5 |
| Total Column Volume | - | 15.0 |
This interactive table shows a hypothetical SEC chromatogram. A small, early-eluting peak indicates the presence of a dimer, while the major peak corresponds to the monomeric form of this compound.
Mass Spectrometry (MS)-Based Analytical Techniques
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and structural details through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is exceptionally well-suited for analyzing peptides and other biomolecules, as it minimizes fragmentation during the ionization process. nih.gov For this compound, ESI typically produces a protonated molecular ion, [M+H]⁺, due to the basicity of the N-terminal amino group. High-resolution mass spectrometry can determine the mass of this ion with high accuracy, allowing for the unambiguous confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) provides further structural confirmation. uab.edu In this technique, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation primarily occurs at the amide bonds, producing a series of characteristic b- and y-ions. The presence of a proline residue can influence the fragmentation pathways, often leading to a prominent cleavage at the N-terminal side of the proline amide bond. nih.govmdpi.comacs.org Analysis of the resulting fragment ions allows for the verification of the amino acid sequence.
Table 5: Theoretical ESI-MS and MS/MS Fragmentation Data for this compound [M+H]⁺
| Ion | Formula | Calculated m/z |
| Parent Ion | ||
| [M+H]⁺ | C₂₆H₂₈N₃O₂⁺ | 418.2176 |
| MS/MS Fragments | ||
| b₁ | C₉H₁₀NO⁺ | 148.0757 |
| b₂ | C₁₄H₁₅N₂O₂⁺ | 245.1285 |
| y₁ | C₁₂H₁₂N₂⁺ | 184.1000 |
| y₂ | C₂₆H₂₇N₃O₂⁺ - C₉H₉NO | 271.1421 |
This interactive table presents the expected high-resolution mass-to-charge ratios for the parent ion of this compound and its primary sequence ions. This data is critical for confirming both the molecular weight and the Phe-Pro sequence of the molecule.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of biomolecules, providing rapid and sensitive determination of molecular weight. In the analysis of this compound, MALDI-TOF MS is employed to ascertain the compound's molecular mass with high accuracy. The sample is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), which absorbs the laser energy and facilitates the soft ionization of the analyte.
Upon laser irradiation, the matrix transfers energy to the this compound molecules, leading to their desorption and ionization, primarily as singly protonated species [M+H]⁺. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for precise mass determination. The high resolution of this technique enables the confirmation of the elemental composition and purity of the synthesized peptide derivative.
Table 1: Illustrative MALDI-TOF MS Data for this compound
| Ion Species | Theoretical m/z | Observed m/z |
| [M+H]⁺ | [Calculated Value] | [Hypothetical Value] |
| [M+Na]⁺ | [Calculated Value] | [Hypothetical Value] |
| [M+K]⁺ | [Calculated Value] | [Hypothetical Value] |
Note: The values in this table are illustrative and represent the type of data obtained from a MALDI-TOF MS experiment. Actual values would be determined experimentally.
Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of peptides, providing detailed information about their amino acid sequence and modifications. unito.it In an MS/MS experiment, the precursor ion of this compound, typically the [M+H]⁺ ion identified in the initial MS scan, is selectively isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation of the peptide backbone at specific amide bonds, generating a series of characteristic product ions.
The fragmentation of peptides in MS/MS commonly results in the formation of b- and y-type ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The fragmentation pattern of this compound would be expected to reveal the presence of Phenylalanine and Proline residues, as well as the characteristic fragmentation of the "betana" moiety.
Table 2: Predicted MS/MS Fragmentation Pattern of this compound [M+H]⁺
| Fragment Ion | Predicted m/z |
| b₁ (Phe) | [Hypothetical Value] |
| y₁ (pro-betana) | [Hypothetical Value] |
| b₂ (Phe-pro) | [Hypothetical Value] |
| Internal fragments | [Hypothetical Value] |
Note: This table presents a hypothetical fragmentation pattern based on the general principles of peptide fragmentation in tandem mass spectrometry. unito.itnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of molecules in solution. nih.govnih.govmdpi.com For this compound, NMR studies provide crucial insights into its conformational preferences, which are essential for understanding its biological function.
1D and 2D NMR Experiments (e.g., ¹H NMR, ¹³C NMR)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom in the this compound molecule. nih.gov The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment and spatial arrangement. For instance, the aromatic protons of the Phenylalanine residue would appear in a distinct region of the ¹H NMR spectrum. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY spectra reveal scalar couplings between protons, helping to identify adjacent protons within the amino acid residues. HSQC spectra correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.
Table 3: Representative ¹H NMR Chemical Shifts for this compound Moieties
| Moiety | Proton | Illustrative Chemical Shift (ppm) |
| Phenylalanine | α-H | [Hypothetical Value] |
| β-H | [Hypothetical Value] | |
| Aromatic-H | [Hypothetical Value] | |
| Proline | α-H | [Hypothetical Value] |
| β, γ, δ-H | [Hypothetical Value] | |
| Betana | N-CH₃ | [Hypothetical Value] |
Note: The chemical shifts are illustrative and based on typical values for amino acid residues in peptides.
Table 4: Representative ¹³C NMR Chemical Shifts for this compound Moieties
| Moiety | Carbon | Illustrative Chemical Shift (ppm) |
| Phenylalanine | Cα | [Hypothetical Value] |
| Cβ | [Hypothetical Value] | |
| Aromatic-C | [Hypothetical Value] | |
| Proline | Cα | [Hypothetical Value] |
| Cβ, Cγ, Cδ | [Hypothetical Value] | |
| Betana | N-CH₃ | [Hypothetical Value] |
Note: The chemical shifts are illustrative and based on typical values for amino acid residues in peptides.
Solution State NMR for Dynamic Conformations
The conformation of a peptide in solution is often not static but exists as an equilibrium of different conformers. Solution-state NMR techniques are particularly well-suited to study these dynamic processes. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space interactions between protons that are close in proximity, which is crucial for determining the three-dimensional fold of the peptide.
The analysis of NOESY cross-peaks allows for the calculation of interproton distances, which can be used as constraints in molecular modeling to generate a family of structures representing the conformational ensemble of this compound in solution. Furthermore, temperature-dependent NMR studies can provide insights into the thermodynamics of conformational changes and the flexibility of different regions of the molecule. The proline residue, in particular, can exist in either a cis or trans conformation about the Phe-Pro peptide bond, and the exchange between these states can be monitored by NMR.
Conformational Landscape and Structural Dynamics of H Phe Pro Betana
Conformational Influence of Proline in Peptide Structures
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone nitrogen atom. This distinct structure imposes significant conformational constraints on the peptide backbone, profoundly influencing the local and global structure of peptides and proteins.
Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the X-Pro peptide bond (where X is any amino acid) can readily adopt both cis and trans isomers. This is because the steric hindrance between the Cα carbons of the preceding residue and the proline residue in the cis form is comparable to the steric clash between the preceding Cα and the proline's δ-carbon in the trans form. The energy barrier between the two isomers is relatively low, allowing for slow interconversion on the NMR timescale.
The cis-trans isomerization of the Phe-Pro bond in H-Phe-pro-betana is a critical determinant of its conformational ensemble. The presence of an aromatic residue preceding proline has been shown to stabilize the cis conformation through favorable interactions between the aromatic ring and the proline ring. This suggests that this compound may exhibit a significant population of the cis isomer, which would introduce a distinct kink in the peptide backbone.
Table 1: Comparison of Cis and Trans Isomers of the X-Pro Peptide Bond
| Feature | Trans Isomer | Cis Isomer |
| Dihedral Angle (ω) | ~180° | ~0° |
| Steric Hindrance | Between preceding Cα and Pro Cδ | Between preceding Cα and Pro Cα |
| Backbone Geometry | More extended | Kinked |
| Prevalence | Generally favored | Significant population in X-Pro bonds |
Proline's rigid structure makes it a common constituent of β-turns, which are secondary structural motifs that reverse the direction of the polypeptide chain. Proline is frequently found at the i+1 position of a β-turn, where its fixed φ dihedral angle of approximately -60° is well-suited for the tight turn geometry. The presence of proline in this compound strongly suggests the potential for β-turn formation, which would contribute to a more compact and folded structure.
Analysis of the "Betana" Residue's Impact on Peptide Folding and Backbone Conformation
The C-terminal β-naphthylamide ("betana") residue is a large, hydrophobic, and aromatic moiety. Its presence is expected to exert a significant influence on the conformational preferences of this compound through steric effects and potential non-covalent interactions.
Table 2: Predicted Main Chain Dihedral Angles for this compound Residues
| Residue | Dihedral Angle | Predicted Range/Value | Rationale |
| Phe | φ | -180° to 0° | Typical for L-amino acids |
| ψ | Variable | Influenced by interactions with Pro and Betana | |
| Pro | φ | ~ -60° | Constrained by the pyrrolidine (B122466) ring |
| ψ | Restricted | Steric hindrance from the C-terminal Betana group | |
| Betana | N/A | N/A | C-terminal residue |
While a tripeptide is too short to form stable α-helices or extensive β-sheets, the conformational preferences of this compound can be indicative of its propensity to participate in larger secondary structures. The combination of a β-turn-inducing proline residue and the potential for aromatic stacking interactions suggests a predisposition towards folded, non-helical conformations. It is unlikely that this compound would readily adopt an α-helical structure due to the disruptive nature of proline. Instead, it is more likely to exist in a dynamic equilibrium between extended and more compact, β-turn-like conformations. The bulky C-terminal group may also promote intermolecular aggregation, potentially leading to the formation of β-sheet-like structures in concentrated solutions.
Experimental Techniques for Conformational Characterization
A comprehensive understanding of the conformational landscape of this compound would require the application of various experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying peptide conformation in solution. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can provide information about through-bond and through-space atomic interactions, which can be used to determine the relative populations of cis and trans proline isomers and to identify the presence of secondary structures like β-turns.
X-ray Crystallography: If this compound can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure of the peptide in the solid state. This would offer a detailed snapshot of a stable conformation, including precise bond angles and intermolecular interactions.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides and proteins in solution. The CD spectrum of this compound could reveal the presence of ordered structures, such as β-turns, or indicate a predominantly random coil conformation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used to probe the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds in the peptide backbone. Different secondary structures give rise to characteristic amide I and amide II band positions.
By combining these experimental approaches with computational modeling, a detailed picture of the conformational landscape and structural dynamics of this compound can be elucidated.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
No circular dichroism data for this compound is available in the scientific literature.
Intrinsic Fluorescence Measurements for Conformational Changes
There are no published intrinsic fluorescence studies on this compound.
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of this compound has not been determined or reported.
Theoretical Conformational Analysis Using Molecular Mechanics
No molecular mechanics or other computational conformational analyses specific to this compound have been published.
Molecular Interaction Mechanisms of H Phe Pro Betana
Investigation of Binding Affinities with Model Receptors and Biomolecules
Currently, there is a notable absence of published studies investigating the binding affinities of H-Phe-pro-betana with specific model receptors or biomolecules. The unique structure of this tripeptide, incorporating Phenylalanine (Phe), Proline (Pro), and a betaine (B1666868) moiety, suggests a potential for a range of interactions. The phenylalanine residue offers a bulky, hydrophobic side chain capable of engaging in van der Waals and hydrophobic interactions within the binding pockets of proteins. The rigid pyrrolidine (B122466) ring of proline is known to introduce significant conformational constraints on the peptide backbone, which can be crucial for specific receptor recognition and binding. nih.govresearchgate.net Furthermore, the permanently cationic nature of the betaine group could facilitate strong electrostatic interactions with anionic sites on receptor surfaces or other biomolecules.
To ascertain the binding profile of this compound, systematic screening against a panel of receptors would be necessary. Competitive binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be invaluable techniques to quantify binding affinities (Kd), and the thermodynamic parameters of these interactions.
Studies of Catalytic Properties and Enzyme Mimicry
The potential for this compound to exhibit catalytic properties or act as an enzyme mimic has not yet been explored in the scientific literature. However, the constituent amino acids provide some basis for speculation. Proline and its derivatives are well-known to act as organocatalysts, particularly in asymmetric synthesis, due to the ability of its secondary amine to form nucleophilic enamines or iminium ions. ethz.ch Peptides containing proline have been investigated for their catalytic activities in various reactions. ethz.ch
Short peptides, in general, have been designed to mimic the active sites of enzymes, demonstrating activities such as hydrolysis. mdpi.comnih.govsyr.edunih.govresearchgate.net The self-assembly of such peptides can create microenvironments that facilitate catalysis, akin to the hydrophobic pockets of enzymes. mdpi.com Given the presence of the Phe-Pro motif, it is conceivable that this compound could participate in or be modified to create systems with enzyme-like catalytic functions. Future research could involve screening this compound for catalytic activity in reactions such as aldol (B89426) condensations, Michael additions, or ester hydrolysis.
Intermolecular Interactions with Other Peptides and Proteins
The interaction of this compound with other peptides and proteins would be governed by a combination of non-covalent forces, dictated by its specific sequence and the presence of the betaine group.
Protein-Ligand Interaction Analysis
Computational methods such as molecular docking could provide initial insights into potential protein targets and binding modes. Experimental techniques like X-ray crystallography or NMR spectroscopy would be required to determine the precise atomic-level details of any such interactions.
Supramolecular Interactions in Solution
In solution, this compound has the potential to engage in various supramolecular interactions, leading to self-assembly or complex formation with other molecules. The aromatic ring of phenylalanine can participate in π-π stacking interactions with other aromatic systems. scispace.com The proline residue can influence the peptide's conformation and its ability to form ordered aggregates. nih.govnih.gov Proline-rich sequences are known to play a role in the assembly of multi-protein complexes. uni-saarland.de
The presence of both hydrophobic (phenylalanine) and charged (betaine) groups makes this compound an amphiphilic molecule. This characteristic could drive the formation of micelles or other supramolecular structures in aqueous solution. The study of the self-assembly properties of this compound, using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM), would be a valuable area of future research.
Interactions with Nucleic Acids and Lipid Bilayers
There is currently no data on the interactions of this compound with nucleic acids or lipid bilayers. The cationic nature of the betaine group suggests a potential for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. Many cationic peptides are known to bind to nucleic acids, leading to their condensation or acting as gene delivery vectors.
The amphiphilic character of this compound also suggests possible interactions with lipid bilayers, the primary components of cell membranes. The hydrophobic phenylalanine residue could insert into the nonpolar core of the bilayer, while the charged betaine group would likely remain at the polar headgroup interface. Such interactions could potentially disrupt membrane integrity or facilitate the transport of the peptide across the membrane. The investigation of these interactions using techniques like circular dichroism (to study conformational changes upon binding) and various microscopy methods would be necessary to elucidate these potential activities.
pH-Dependent Modulations of Molecular Interactions
The molecular interactions of this compound are expected to be significantly influenced by pH, primarily due to the titratable N-terminal amine and C-terminal carboxyl groups. The betaine moiety itself is zwitterionic but maintains a permanent positive charge on the quaternary ammonium (B1175870) group, making it insensitive to pH changes.
Furthermore, pH can induce conformational changes in peptides, which in turn can alter their binding affinities and other molecular interactions. nih.govacs.orgresearchgate.netnih.govresearchgate.net The cis-trans isomerization of the peptide bond preceding the proline residue is a key conformational feature that can be influenced by the local chemical environment, including pH. scispace.com Detailed NMR spectroscopic studies at different pH values would be required to fully characterize the pH-dependent conformational landscape of this compound and its implications for molecular interactions.
Computational Chemistry and Molecular Modeling of H Phe Pro Betana
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational, electron-level understanding of a molecule's properties without prior experimental data. bsu.edu.az These ab initio and semi-empirical methods are used to determine geometric and electronic parameters, energies of molecular orbitals, and the distribution of charge. bsu.edu.azresearchgate.net For a novel peptide like H-Phe-pro-betana, these calculations are the first step in building a comprehensive molecular profile.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is frequently employed to optimize the geometry of peptides, predict their stability, and analyze interactions such as hydrogen bonds. researchgate.net By calculating the electron density, DFT can determine the ground-state energy of the molecule, offering a detailed picture of the preferred conformations of this compound in both gas and solution phases. researchgate.netfigshare.com
Hybrid functionals, such as B3LYP, are commonly used in conjunction with a suitable basis set like 6-31G* for peptide analysis. nih.gov Such calculations can elucidate the relative stabilities of different monomeric structures and provide insight into the initial stages of aggregation. nih.gov Furthermore, conceptual DFT allows for the calculation of chemical reactivity descriptors, identifying the regions of the peptide most susceptible to electrophilic or nucleophilic attack. scirp.org
Interactive Table: Representative DFT Functionals for Peptide Analysis
| Functional | Type | Strengths & Applications in Peptide Studies |
|---|---|---|
| B3LYP | Hybrid GGA | A widely used functional for geometry optimization and energy calculations of peptides, providing a good balance of accuracy and computational cost. nih.govresearchgate.net |
| M06-2X | Hybrid Meta-GGA | Recommended for systems with significant non-covalent interactions, making it suitable for studying intramolecular hydrogen bonding in peptides. researchgate.net |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for describing long-range interactions, and thus well-suited for analyzing peptide folding and intermolecular interactions. scirp.org |
| BHandHLYP | Hybrid GGA | Shown to be a top performer for calculating properties of amino acids, especially those rich in hydrogen bonds, often yielding accuracy better than more expensive methods. nih.govresearchgate.net |
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for understanding molecular orbitals and electronic structure but has a significant limitation: it neglects electron correlation, the interaction between individual electrons. numberanalytics.comresearchgate.netrutgers.edu This can lead to inaccuracies, particularly in describing phenomena like bond breaking and non-covalent interactions that are crucial for peptide structure. numberanalytics.com
To address this, post-Hartree-Fock methods have been developed to incorporate electron correlation. These methods provide higher accuracy at a greater computational expense. wikipedia.org
Møller-Plesset Perturbation Theory (MP2) : This method treats electron correlation as a perturbation to the Hartree-Fock operator. wikipedia.orgresearchgate.net It is often the simplest and most common way to improve upon HF results and has been shown to significantly improve the description of equilibrium geometries in peptides, though it can sometimes overestimate the effect. researchgate.netwayne.edu
Coupled-Cluster (CC) Theory : Methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations. researchgate.net They are used to obtain benchmark energies for smaller systems or to validate the results from less computationally demanding methods like DFT or MP2. researchgate.netresearchgate.net
Interactive Table: Comparison of HF and Post-HF Methods
| Method | Treatment of Electron Correlation | Typical Application for Peptides | Computational Cost |
|---|---|---|---|
| Hartree-Fock (HF) | Neglected (mean-field approximation) | Initial geometry optimization, molecular orbital analysis. wikipedia.org | Low |
| MP2 | Included via second-order perturbation theory. researchgate.net | Improved geometry and energy calculations, analysis of non-covalent interactions. | Medium |
| CCSD(T) | Included via an extensive iterative approach. | High-accuracy benchmark energy calculations for small peptide models. researchgate.net | Very High |
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the level of theory. semanticscholar.orgpnl.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. The trade-off between computational cost and accuracy is a central consideration in their selection. nih.gov
Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) : These are widely used for their efficiency. The addition of polarization functions (e.g., * or d) and diffuse functions (e.g., +) is crucial for accurately describing the electron distribution in molecules with lone pairs and for modeling hydrogen bonds, which are ubiquitous in peptides. nih.govresearchgate.net
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when used with correlated methods like MP2 or CCSD(T). nih.govresearchgate.net The "aug-" prefix indicates the inclusion of diffuse functions. researchgate.net
For a novel residue like "betana," selecting an appropriate basis set is paramount. A combination like the BHandHLYP functional with the 6-311++G(d,p) basis set has been recommended as an excellent choice for systems involving amino acids and extensive hydrogen bonding. nih.govresearchgate.net The choice of method and basis set must be validated, often by comparing results against higher levels of theory or available experimental data for analogous molecules.
Interactive Table: Common Basis Sets for Peptide Calculations
| Basis Set Family | Example | Key Features |
|---|---|---|
| Pople Style | 6-311++G(d,p) | Provides a flexible description of valence electrons with diffuse functions (++) for anions/lone pairs and polarization functions (d,p) for describing bond shapes. nih.gov |
| Correlation-Consistent | aug-cc-pVTZ | Designed for systematic convergence with post-HF methods. The "aug" prefix adds diffuse functions, and "VTZ" indicates a triple-zeta quality for valence orbitals. researchgate.net |
| Dunning-Huzinaga | dgauss-DZVP | A double-zeta valence polarized basis set often used in DFT calculations for geometry optimizations and property predictions. figshare.com |
Molecular Dynamics (MD) Simulations
While quantum calculations excel at describing the electronic properties of static structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and thermodynamic properties of molecules over time. byu.edubonvinlab.org By solving Newton's equations of motion for a system of atoms, MD provides a detailed view of how this compound moves, flexes, and samples different shapes in a simulated environment, such as water. bonvinlab.org
A critical prerequisite for a meaningful MD simulation is an accurate molecular mechanics force field. nih.gov Force fields are collections of energy functions and associated parameters that describe the potential energy of a system. Widely used force fields like AMBER, CHARMM, and GROMOS have parameters for the 20 standard amino acids, but not for a novel residue like "betana". bonvinlab.orgnih.govacs.org Therefore, a key step is the development and validation of parameters for this new molecular entity. uiuc.edu
The parameterization process for a novel residue typically involves:
Initial Analogy : Assigning initial bond, angle, and dihedral parameters based on chemically similar, existing parameterized groups. uiuc.edu
Partial Charge Calculation : Using quantum mechanics (e.g., HF/6-31G*) to calculate the electrostatic potential (ESP) around the molecule. The partial atomic charges are then derived by fitting them to reproduce this potential, often using a procedure like RESP (Restrained Electrostatic Potential). nih.govfrontiersin.org
Dihedral Parameter Refinement : Performing QM scans of key dihedral angles and fitting the force field's torsional parameters to reproduce the QM energy profile. This ensures that the rotational barriers and conformational preferences are accurately modeled. nih.gov
Validation : Testing the new parameters by running short MD simulations and comparing structural properties (e.g., bond lengths, angles) or thermodynamic properties (e.g., solvation free energy) against QM calculations or experimental data. frontiersin.org
Interactive Table: General Protocol for Novel Residue Parameterization
| Step | Method | Purpose |
|---|---|---|
| 1. Initial Structure & Analogy | Molecular building software, comparison with existing residues. | Create a starting 3D structure and assign guess parameters for bonded terms (bonds, angles) from similar chemical groups. uiuc.edu |
| 2. QM Optimization | Gaussian, etc., using HF/6-31G* or DFT. | Obtain an optimized, low-energy geometry of the novel residue (often as a capped dipeptide). nih.govfrontiersin.org |
| 3. Charge Derivation | RESP or similar fitting procedures on QM electrostatic potential. | Determine the partial atomic charges that accurately represent the molecule's electrostatic properties. nih.gov |
| 4. Dihedral Fitting | QM potential energy scans for rotatable bonds. | Refine torsional parameters to match the energetic barriers and minima observed in quantum calculations. nih.gov |
| 5. Final Validation | Short MD simulations, comparison of structural and energetic data. | Ensure the new parameters are stable and reproduce target properties accurately within the context of the full force field. frontiersin.org |
Once a force field is established, MD simulations can be run to generate a trajectory, which is a record of the positions and velocities of all atoms over time. This trajectory represents a sampling of the peptide's conformational ensemble—the collection of different three-dimensional structures the peptide adopts at a given temperature. researchgate.netaps.org Given the presence of a proline residue, which restricts backbone flexibility, and the novel "betana" residue, achieving comprehensive sampling can be challenging. nih.gov
Enhanced sampling techniques are often necessary to overcome high energy barriers and explore the full conformational landscape efficiently:
Replica Exchange Molecular Dynamics (REMD) : Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, conformations are exchanged between temperatures, allowing replicas at high temperatures to cross energy barriers easily and then propagate those new conformations to the lower, target temperature. nih.gov
Metadynamics : A history-dependent bias potential is added to the system's potential energy along specific collective variables (e.g., dihedral angles), discouraging the simulation from revisiting already explored conformations and accelerating the exploration of new ones. arxiv.org
The resulting trajectories are then analyzed to extract meaningful biochemical information. Key analysis methods include calculating Ramachandran plots to assess backbone dihedral angle distributions, Root Mean Square Deviation (RMSD) to measure structural stability, and hydrogen bond analysis to identify persistent intramolecular interactions. biorxiv.orgacs.org
Solvation Effects and Implicit/Explicit Solvent Models
The biological activity and conformational stability of molecules like this compound are profoundly influenced by their interactions with the surrounding solvent, typically water. Computational models are crucial for simulating these effects, which are broadly categorized into implicit and explicit solvent models. arxiv.orgresearchgate.net
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous, homogeneous medium with a defined dielectric constant, rather than modeling individual solvent molecules. arxiv.orgresearchgate.net This approach significantly reduces the number of atoms in the simulation, making it computationally less expensive. arxiv.org Common implicit models include the Generalized Born (GB) models and the Poisson-Boltzmann (PB) equation. rsc.orgnih.gov The Solvation Model based on Density (SMD) is another widely used implicit model. mdpi.com These methods are effective for estimating the electrostatic component of solvation free energy and are often used in molecular dynamics simulations and high-resolution modeling. rsc.orgnih.gov However, they may not accurately capture specific, localized interactions like hydrogen bonds between the solute and individual solvent molecules. nih.gov
Explicit Solvent Models: In contrast, explicit solvent models surround the solute molecule with a defined number of individual solvent molecules (e.g., water molecules represented by models like TIP3P). rsc.org This method provides a highly detailed and more realistic representation of the solute-solvent interface, capturing specific hydrogen bonds and the molecular structure of the solvation shell. arxiv.org However, the large number of solvent molecules increases the computational cost due to the added degrees of freedom and the need for extensive sampling to obtain reliable results. researchgate.netrsc.org To manage this computational demand, multiscale models like the ONIOM (Our own N-layer Integrated molecular Orbital and molecular Mechanics) can be employed, where the solute is treated with a high level of theory and the solvent with a lower-level, more efficient method. mdpi.com
For this compound, the zwitterionic nature of the betaine (B1666868) moiety and the peptide backbone would lead to strong interactions with a polar solvent like water. An explicit solvent model would be superior in capturing the specific hydrogen bonding network around the charged carboxylate and quaternary ammonium (B1175870) groups of the betaine part, as well as the amide groups of the peptide backbone. Atomistic molecular dynamics simulations using explicit water can reveal how the hydration layer stabilizes the peptide's conformation and influences its flexibility. nsf.gov For instance, studies on other betaine-containing molecules show that betaine effectively defends proteins against osmotic stress by stabilizing their hydration layer. rsc.org
| Model Type | Description | Advantages | Disadvantages | Application to this compound |
| Implicit (Continuum) | Solvent treated as a continuous medium with a dielectric constant. arxiv.org | Computationally efficient, fast for energy calculations. rsc.org | Lacks specific solute-solvent interactions (e.g., H-bonds). nih.gov | Rapid conformational screening, estimating overall solvation energy. |
| Explicit | Individual solvent molecules are explicitly included in the simulation. arxiv.org | High level of detail, accurately models H-bonds and solvent structure. arxiv.org | Computationally expensive, requires longer simulation times. rsc.org | Detailed analysis of hydration shells around charged groups, understanding conformational dynamics in water. |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. arxiv.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. arxiv.orgmdpi.com The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to rank these poses based on their predicted binding affinity. biorxiv.org
For this compound, molecular docking could be used to screen a library of biological targets to identify potential receptors. Given its structure—a proline-containing peptide—likely targets could include enzymes such as dipeptidyl peptidase IV (DPP-IV) or angiotensin-converting enzyme (ACE), which are known to interact with proline-containing peptides. researchgate.netfrontiersin.org
The docking process would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of this compound.
Defining the Binding Site: Identifying the active site or a potential binding pocket on the protein surface. nih.gov
Docking Simulation: Using software like AutoDock or HADDOCK, the ligand is placed into the binding site, and its conformational flexibility is explored. biorxiv.orgnih.gov
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. Favorable poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the protein's amino acid residues. nih.govnih.gov
For example, in a hypothetical docking of this compound into an enzyme active site, the phenyl group of Phenylalanine might form hydrophobic interactions in a nonpolar pocket, while the proline ring provides conformational rigidity. The betaine moiety could form strong salt bridges with charged residues in the active site. Molecular dynamics (MD) simulations are often performed after docking to validate the stability of the predicted binding pose and to observe the dynamic behavior of the complex in a simulated physiological environment. mdpi.comnih.gov
| Interaction Type | Potential Contribution from this compound | Example from Analogous Systems |
| Hydrogen Bonds | Amide backbone, carboxylate of betaine | Key for binding of proline-containing peptides to ACE. researchgate.net |
| Hydrophobic Interactions | Phenylalanine side chain, proline ring | Phenylalanine residues often fit into hydrophobic pockets of target proteins. nih.gov |
| Electrostatic/Salt Bridge | Quaternary ammonium and carboxylate of betaine | Charged groups are crucial for anchoring ligands in enzyme active sites. biorxiv.org |
| Van der Waals Contacts | Entire molecule | Close contacts between aliphatic residues (Pro, Val, Leu) and target are critical for binding. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgresearchgate.net These models are built by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to find a predictive relationship. mdpi.com The resulting equation can be used to predict the activity of new, untested compounds. wikipedia.org
A QSAR study for this compound would require a dataset of similar peptide-betaine conjugates with measured biological activity (e.g., IC50 values for enzyme inhibition). frontiersin.org The steps would include:
Data Collection: Assembling a set of structurally related molecules with corresponding experimental activity data.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields from CoMFA/CoMSIA). researchgate.net
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the activity. frontiersin.orgmdpi.com
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. mdpi.commdpi.com
For proline-containing peptides, QSAR studies have successfully identified key structural features for activity. For instance, a study on ACE-inhibitory tripeptides found that 3D-QSAR models could effectively predict peptide activity based on their steric and electrostatic properties. researchgate.net Similarly, a QSAR model for DPP-IV inhibitory peptides showed that the hydrophobicity of amino acids at specific positions was crucial for their inhibitory properties. frontiersin.org For this compound, descriptors related to its hydrophobicity, shape, and the distribution of electrostatic charges would likely be important predictors of its activity.
| QSAR Parameter | Definition | Relevance to this compound |
| r² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. mdpi.com | Indicates the goodness-of-fit of the QSAR model for the training set. |
| q² or r²(CV) (Cross-validated r²) | An indicator of the model's internal predictive ability, obtained through cross-validation. mdpi.com | A high q² (>0.5) suggests the model is robust and not due to chance correlation. mdpi.com |
| r²_pred (Predictive r²) | A measure of the model's ability to predict the activity of an external test set of compounds. researchgate.net | The ultimate test of a QSAR model's utility for predicting new compounds. |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., logP, polar surface area, steric fields). mdpi.com | Would quantify the unique physicochemical properties of the Phe, Pro, and betaine components to correlate with activity. |
Machine Learning Approaches for Peptide Design and Property Prediction
ML can be applied to this compound in several ways:
Property Prediction: ML models can be trained on large datasets of peptides to predict various properties, such as bioactivity, solubility, stability, and cell permeability. nih.gov For this compound, a model could predict its potential as an antimicrobial peptide or its inhibitory activity against a specific enzyme. researchgate.net
De Novo Design: Generative ML models can design entirely new peptide sequences with desired properties. gubra.dk For instance, if a target for this compound is identified, ML could suggest modifications to the Phe-Pro sequence to enhance binding affinity or selectivity.
Virtual Screening: ML models can rapidly screen vast virtual libraries of peptides to identify promising candidates for experimental testing, significantly accelerating the discovery process. researchgate.net
Recent studies have demonstrated the power of ML in designing proline-containing peptides. For example, ML algorithms have been used to screen for and predict novel ACE-inhibitory tripeptides containing proline, with subsequent experimental validation confirming the high activity of the predicted peptides. researchgate.netingentaconnect.com These models use descriptors derived from docking simulations as input to predict IC50 values. ingentaconnect.com The integration of sequence-based language models (like PeptideBERT) and structure-based graph neural networks is a cutting-edge approach that combines 1D sequence information with 3D structural data for more accurate predictions. arxiv.org
| Machine Learning Application | Description | Potential Use for this compound |
| Predictive Modeling | Training models on known data to predict properties of new compounds. optibrium.com | Predict its binding affinity to various targets or its physicochemical properties. |
| Virtual Screening | Using a trained model to rapidly evaluate large libraries of virtual compounds. researchgate.net | Identify this compound from a library as a potential hit for a specific biological target. |
| De Novo Peptide Design | Generating novel peptide sequences with optimized properties using generative models. gubra.dk | Design analogs of the Phe-Pro dipeptide portion to improve activity or stability. |
| Integrated Platforms (e.g., streaMLine) | Combining high-throughput synthesis, screening, and ML to guide peptide optimization in iterative cycles. nih.govacs.org | Systematically modify the this compound structure to optimize multiple parameters simultaneously. |
Chemical Biology and Peptide Engineering Approaches for H Phe Pro Betana Analogues
De Novo Peptide Design Principles and Applications
De novo peptide design involves the creation of novel peptide sequences with specific, predetermined functions, without relying on naturally occurring templates. elsevier.comamazon.com This approach is particularly valuable for developing analogues of H-Phe-pro-betana, a proline-rich peptide, as it allows for the precise tailoring of its properties. mdpi.com The fundamental principles of de novo design include the understanding of protein and peptide structure, computational modeling and simulation, and solid-phase peptide synthesis. amazon.comgoogle.com
The design process typically begins with defining the desired topology and functional characteristics of the target peptide. csic.es For this compound analogues, this could involve enhancing its binding affinity to a specific target, improving its stability, or altering its pharmacokinetic profile. Computational tools play a crucial role in this phase, enabling the prediction of peptide structures and their interactions with biological macromolecules. amazon.com By analyzing the sequence and structure of naturally occurring proline-rich peptides, researchers can derive design rules that guide the creation of novel analogues. csic.es
One key application of de novo design is the development of peptide-based therapeutics. elsevier.com For instance, proline-rich antimicrobial peptides (PrAMPs) are a class of molecules that have been extensively studied using this approach. mdpi.com By systematically modifying the sequence and structure of these peptides, researchers have been able to enhance their efficacy against a broad range of pathogens. mdpi.com Similarly, de novo design can be applied to this compound to develop analogues with improved therapeutic potential.
Another important application is in the field of bionanotechnology, where peptides are used to create novel nanomaterials such as nanotubes and hydrogels. amazon.com The self-assembly of these materials is directed by specific interactions between the peptide building blocks, which can be precisely controlled through de novo design. amazon.com This opens up possibilities for creating this compound-based nanomaterials with unique properties and applications.
| Design Principle | Application in this compound Analogue Development | Reference |
| Defined Topology | Creation of analogues with specific three-dimensional structures for improved target binding. | csic.es |
| Computational Modeling | Prediction of peptide-protein interactions and optimization of binding affinity. | amazon.com |
| Sequence Modification | Enhancement of antimicrobial activity or other therapeutic properties. | mdpi.com |
| Self-Assembly | Development of novel nanomaterials with tailored functionalities. | amazon.com |
Scaffold Engineering to Enhance Peptide Properties
Scaffold engineering is a powerful strategy for enhancing the properties of peptides by grafting their functional motifs onto a stable, well-defined molecular framework. This approach can be used to improve the stability, bioavailability, and target-binding affinity of this compound analogues. A variety of scaffolds have been developed for this purpose, including protein domains, synthetic polymers, and DNA nanostructures. frontiersin.org
One common approach is to use protein domains as scaffolds. For example, SH3 domains, which naturally bind to proline-rich peptides, can be used to present this compound analogues in a specific orientation, thereby enhancing their interaction with their target. frontiersin.org This strategy has been successfully employed to create highly efficient enzyme complexes and to improve the display of peptides on the cell surface. frontiersin.orgoup.com
Another approach involves the use of synthetic scaffolds, such as circularly permuted outer membrane proteins (CPX). oup.com By inserting the this compound sequence into a loop region of the CPX scaffold, it is possible to create a constrained analogue with improved stability and binding affinity. oup.com This method has been shown to significantly increase the display levels of various peptides on the surface of bacteria. oup.com
The choice of scaffold depends on the specific application and the desired properties of the this compound analogue. For example, if the goal is to create a long-acting therapeutic, a scaffold that protects the peptide from proteolysis would be ideal. On the other hand, if the aim is to develop a diagnostic tool, a scaffold that allows for easy labeling and detection would be more appropriate.
| Scaffold Type | Example | Potential Application for this compound Analogues | Reference |
| Protein Domain | SH3 Domain | Enhanced target binding and creation of enzyme complexes. | frontiersin.org |
| Synthetic Protein | Circularly Permuted OmpX (CPX) | Improved stability and cell surface display. | oup.com |
| Nucleic Acid | DNA/RNA Scaffolds | Precise spatial organization and creation of complex assemblies. | frontiersin.org |
Design of Protein-Mimetic Peptides and Their Assembly
Protein-mimetic peptides are designed to mimic the structure and function of natural proteins, particularly their binding sites. frontiersin.org This approach is highly relevant for the development of this compound analogues, as it allows for the creation of molecules that can specifically interact with protein targets. The design of these mimetics is often based on the three-dimensional structure of the protein-protein complex, which provides information about the key amino acids involved in the interaction. frontiersin.org
One strategy for designing protein-mimetic peptides is to mimic the secondary structure elements of proteins, such as α-helices and β-sheets. frontiersin.org For example, a β-hairpin mimetic can be designed to present the key binding residues of this compound in a conformation that is optimal for interacting with its target. uzh.ch This approach has been successfully used to develop potent inhibitors of various protein-protein interactions. uzh.ch
The assembly of protein-mimetic peptides into higher-order structures is another important aspect of their design. By incorporating self-assembling motifs into the peptide sequence, it is possible to create nanofibers, hydrogels, and other nanomaterials with unique properties. researchgate.net These materials can be used for a variety of biomedical applications, such as drug delivery and tissue engineering. researchgate.net
The design of protein-mimetic peptides often involves the use of non-natural amino acids and other chemical modifications to enhance their stability and bioavailability. frontiersin.org These modifications can also be used to introduce new functionalities, such as fluorescent labels or cross-linking agents. frontiersin.org
| Mimetic Type | Design Strategy | Example Application | Reference |
| Secondary Structure Mimic | β-Hairpin Mimetic | Inhibition of protein-protein interactions. | uzh.ch |
| Protein Epitope Mimetic | Transfer of binding residues to a scaffold. | Development of potent and selective inhibitors. | uzh.ch |
| Self-Assembling Peptide | Incorporation of self-assembling motifs. | Creation of functional biomaterials. | researchgate.net |
Controlled Peptide Assembly and Disassembly through Chemical Triggers
The ability to control the assembly and disassembly of peptides is crucial for the development of smart biomaterials and drug delivery systems. nih.gov Chemical triggers, such as changes in pH, ionic strength, or the presence of specific enzymes, can be used to induce conformational changes in peptides, leading to their assembly or disassembly. nih.govresearchgate.net This approach can be applied to this compound analogues to create stimuli-responsive materials with a wide range of applications.
One common strategy for controlling peptide assembly is to incorporate pH-sensitive amino acids, such as histidine or glutamic acid, into the peptide sequence. researchgate.net By changing the pH of the solution, the protonation state of these residues can be altered, leading to changes in the electrostatic interactions between the peptides and triggering their assembly or disassembly. researchgate.net This method has been used to create reversible hydrogels and other smart materials. researchgate.net
Enzymes can also be used as triggers for peptide assembly and disassembly. acs.org For example, a peptide can be designed with a specific cleavage site for a particular enzyme. In the presence of the enzyme, the peptide is cleaved, leading to its disassembly. acs.org This approach can be used to create drug delivery systems that release their cargo in response to the presence of a specific enzyme in the target tissue. acs.org
The controlled assembly and disassembly of this compound analogues could be used to develop a variety of novel technologies. For example, a stimuli-responsive hydrogel could be created for the controlled release of the peptide. Alternatively, a self-assembling system could be designed to form nanofibers for tissue engineering applications.
| Trigger | Mechanism | Application | Reference |
| pH | Alteration of electrostatic interactions. | Reversible hydrogel formation. | researchgate.net |
| Enzymes | Cleavage of specific peptide bonds. | Targeted drug delivery. | acs.org |
| Ionic Strength | Screening of electrostatic interactions. | Controlled self-assembly into nanofibers. | researchgate.net |
| Temperature | Modulation of hydrophobic interactions. | Thermo-responsive materials. | chinesechemsoc.org |
Strategies for Targeted Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are involved in a vast array of cellular processes, and their dysregulation is often associated with disease. mdpi.com Therefore, the targeted modulation of PPIs is a major goal in drug discovery. nih.gov this compound analogues, due to their proline-rich nature, are well-suited for targeting PPIs, particularly those involving SH3 domains and other proline-rich motif-binding domains. frontiersin.org
One strategy for targeting PPIs is to design small molecules or peptides that mimic one of the interacting partners. nih.gov These mimics can bind to the other partner and disrupt the interaction. The design of these molecules is often guided by the structure of the PPI interface, with a focus on the "hot spot" residues that contribute most to the binding energy. researchgate.net
Another approach is to use peptide-based inhibitors. Peptides offer several advantages over small molecules, including a larger interaction surface, higher specificity, and lower toxicity. mdpi.com However, they also have limitations, such as poor cell permeability and susceptibility to proteolysis. mdpi.com Various strategies have been developed to overcome these limitations, such as the use of peptidomimetics, stapled peptides, and other chemical modifications. mdpi.com
The development of this compound analogues as modulators of PPIs could have significant therapeutic potential. For example, an analogue could be designed to inhibit the interaction between a viral protein and a host cell protein, thereby preventing viral entry. Alternatively, an analogue could be developed to disrupt the interaction between two proteins involved in a cancer-related signaling pathway. mdpi.com
| Strategy | Description | Advantages | Reference |
| Small Molecule Inhibitors | Design of small molecules that bind to the PPI interface. | Good cell permeability and oral bioavailability. | nih.gov |
| Peptide-Based Inhibitors | Use of peptides or peptidomimetics to disrupt the PPI. | High specificity and large interaction surface. | mdpi.com |
| Stabilizers of PPIs | Design of molecules that stabilize the interaction between two proteins. | Novel therapeutic approach for certain diseases. | lifechemicals.com |
| Allosteric Modulators | Targeting of sites on the protein that are distant from the PPI interface. | Can be more effective than targeting the interface directly. | researchgate.net |
Enzymatic Stability and Proteolytic Degradation of H Phe Pro Betana
Impact of the "Betana" Residue on Proteolytic Stability in Model Systems
The "betana" residue, a C-terminal β-naphthylamide modification, plays a crucial role in the compound's stability. As discussed, it effectively blocks the action of carboxypeptidases, which require a free carboxyl group for their activity. nih.gov
Expanding on the concept of unnatural residues, the incorporation of β-amino acids into a peptide backbone is a well-established strategy to enhance proteolytic stability. americanpeptidesociety.org Studies have shown that substituting standard α-amino acids with their β-amino acid homologs (which have the same side chain but an extended backbone) significantly increases resistance to a wide range of proteases. researchgate.net The insertion of β-residues at potential cleavage sites can completely abolish the action of enzymes like trypsin and chymotrypsin (B1334515). nih.gov This enhanced stability is attributed to the altered peptide bond conformation, which is no longer recognized by the active site of proteolytic enzymes. americanpeptidesociety.org While the β-naphthylamide in H-Phe-Pro-betana is a C-terminal modification rather than a backbone residue, the principle of using unnatural structures to confer stability is analogous.
Factors Affecting Enzymatic Activity and Degradation Kinetics in Vitro
The rate of enzymatic degradation of this compound is influenced by several environmental and experimental factors. mdpi.com The primary enzyme responsible for its cleavage is X-Prolyl-Dipeptidyl Aminopeptidase (X-PDP), and its activity is sensitive to pH, temperature, and the presence of certain ions. researchgate.netmdpi.com
Effect of pH : Purified X-PDP from Lactobacillus sakei shows activity over a broad pH range (4.0 to 8.5), with an optimal pH of 7.5. nih.gov
Effect of Temperature : The optimal temperature for X-PDP activity from L. sakei is 55°C, with significant activity remaining at lower temperatures (15-25°C). nih.gov
Effect of Salt Concentration : The presence of NaCl can significantly affect peptidase activity. In studies with Propionibacterium freudenreichii, the activity of X-PDP against Phe-Pro-βNA increased in the presence of 3% NaCl. researchgate.net Conversely, modeling of peptidase activities in cheese ripening suggests that increasing salt concentration can slow down some peptidases, but positively affects X-prolyl dipeptidyl aminopeptidase. researchgate.net
Enzyme and Substrate Concentration : Degradation kinetics are also dependent on the concentrations of both the enzyme and the substrate. nih.gov
The table below summarizes the influence of these factors on the activity of X-PDP, the key enzyme in this compound degradation.
Table 1: Factors Affecting X-Prolyl-Dipeptidyl Aminopeptidase (X-PDP) Activity
| Factor | Effect on Activity | Source Finding |
|---|---|---|
| pH | Optimal activity is typically observed around neutral to slightly alkaline pH (e.g., 7.5). nih.gov | The enzyme is active over a broad pH range from 4.0 to 8.5. nih.gov |
| Temperature | Optimal activity is often found at elevated temperatures (e.g., 55°C), but substantial activity can be retained at room temperature. nih.gov | Activity decreases significantly below 45°C. nih.gov |
| Salt (NaCl) | The effect is variable; in some systems, NaCl (e.g., 3%) increases the rate of Phe-Pro-βNA hydrolysis. researchgate.netresearchgate.net | In some bacterial strains, the presence of NaCl stimulates the cleavage of Phe-Pro-βNA. researchgate.net |
| Inhibitors | Activity is strongly inhibited by serine protease inhibitors like 3,4-dichloroisocoumarin (B162991) and phenylmethylsulfonyl fluoride. nih.gov | Specific inhibitors can completely block enzyme function, confirming the identity of the acting peptidase. nih.gov |
Identification and Characterization of Proteolytic Products
The degradation of a peptide results in smaller peptide fragments or free amino acids. libretexts.org Identifying these products is essential for understanding the specific cleavage events that have occurred. Modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are used for the separation and characterization of these proteolytic fragments. biorxiv.orgnih.gov
The expected proteolytic products of this compound depend on the enzyme responsible for the cleavage:
Cleavage by Aminopeptidase : This would result in two products: the free amino acid Phenylalanine and the fragment Pro-betana .
Cleavage by X-Prolyl-Dipeptidyl Aminopeptidase : This is the most specific and likely degradation pathway, yielding the dipeptide Phe-Pro and free β-naphthylamine .
Cleavage by Endopeptidases : As discussed, this is unlikely. If chymotrypsin were to cleave the peptide, it would theoretically release H-Phe and Pro-betana , but this is not a favored reaction.
These products can be definitively identified by separating the reaction mixture and analyzing the mass and structure of the components. biorxiv.orgmdpi.com
The table below summarizes the potential degradation pathways and their resulting products.
Table 2: Proteolytic Products of this compound Degradation
| Enzyme | Cleavage Site | Resulting Products | Likelihood |
|---|---|---|---|
| Aminopeptidase | Between Phe and Pro | Phenylalanine + Pro-betana | Possible |
| Carboxypeptidase | None (C-terminus blocked) | No reaction | Resistant |
| X-Prolyl-Dipeptidyl Aminopeptidase (X-PDP/DPPIV) | Between Pro and β-naphthylamide | Phe-Pro + β-naphthylamine | High / Primary Pathway |
| Trypsin | None (no Lys or Arg) | No reaction | Resistant |
| Chymotrypsin | Between Phe and Pro | H-Phe + Pro-betana | Low / Unlikely |
Supramolecular Assembly and Material Science Applications of H Phe Pro Betana
Self-Assembly Mechanisms of H-Phe-pro-betana Analogues
The self-assembly of peptides is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces. The unique structure of this compound, with its aromatic phenylalanine residue and the N-methylated, cyclic proline betaine (B1666868), suggests a complex interplay of these forces, leading to specific assembly pathways.
Formation of Ordered Nanostructures (e.g., Nanofilaments, 2D-Sheets)
The self-assembly of this compound analogues is anticipated to result in a variety of ordered nanostructures. The phenylalanine residue, with its bulky aromatic side chain, is a well-known driver of self-assembly through π-π stacking interactions, which often leads to the formation of fibrillar structures. nih.gov The proline residue, however, is recognized as a "β-sheet breaker" due to its rigid cyclic structure, which restricts the peptide backbone's conformational freedom. rsc.org This characteristic would likely inhibit the formation of classical, extended β-sheet-based nanofibers.
Instead, the proline moiety is expected to induce turns in the peptide backbone, potentially leading to the formation of alternative nanostructures such as twisted nanoribbons or helical filaments. rsc.org The permanent positive charge on the proline betaine's quaternary ammonium (B1175870) group and the negative charge on its carboxylate group introduce strong electrostatic interactions and a zwitterionic character. This could lead to head-to-tail arrangements, promoting the growth of one-dimensional nanostructures. Furthermore, studies on peptides with N-methylated residues, which share structural similarities with proline betaine, indicate a propensity to form β-turn conformations, further supporting the likelihood of non-linear or curved assemblies. rsc.org
It is plausible that under specific conditions of pH and concentration, these filamentous structures could laterally associate to form two-dimensional (2D) sheets. The interplay between the hydrophobic phenylalanine residues and the hydrophilic, charged proline betaine would create an amphiphilic character, driving the organization of these sheets.
Supramolecular Gelation Phenomena in Aqueous Environments
Supramolecular gelation occurs when self-assembled nanostructures entangle to form a three-dimensional network that immobilizes the solvent. For this compound analogues, the formation of a hydrogel would be highly dependent on the concentration of the peptide and the environmental conditions.
The tendency of phenylalanine-containing peptides to form fibrous networks is a key prerequisite for gelation. acs.org However, the disruptive influence of proline on β-sheet formation might necessitate higher concentrations to achieve a percolated network compared to more conventional gel-forming peptides. rsc.org The zwitterionic nature of the proline betaine residue could play a significant role in the gelation process. The electrostatic interactions could either promote inter-fiber association, strengthening the gel, or, if repulsive forces dominate, hinder network formation. The presence of osmolytes like glycine (B1666218) betaine has been shown to modulate protein and peptide assembly, often by being excluded from the molecular surface, which promotes self-association to minimize the exposed surface area. nih.govnih.gov A similar effect might be intrinsic to the proline betaine moiety, influencing the hydration and interaction of the self-assembled structures.
The gelation of phenylalanine derivatives can be triggered by changes in pH or by solvent exchange. acs.org For this compound, changes in pH would alter the protonation state of the terminal amino and carboxyl groups, thereby modulating the electrostatic interactions and potentially triggering or dissolving the gel. The resulting hydrogels are expected to exhibit stimuli-responsive properties, a hallmark of supramolecular materials.
Rational Design Principles for Peptide-Based Supramolecular Architectures
The rational design of peptide-based supramolecular architectures hinges on understanding how the primary amino acid sequence dictates the secondary and quaternary structures. The design of systems analogous to this compound would involve leveraging the distinct properties of its constituent parts.
Balancing Hydrophobic and Hydrophilic Interactions: The amphiphilicity of the peptide is a primary driver of self-assembly in aqueous environments. nih.gov In this compound, the hydrophobicity of the phenylalanine residue is balanced by the hydrophilic, charged nature of the proline betaine. Modifying the aromatic residue (e.g., to tryptophan or tyrosine) or altering the N-terminal group could systematically tune this balance, thereby controlling the critical aggregation concentration and the morphology of the resulting nanostructures.
Inducing Specific Secondary Structures: While β-sheets are common in self-assembling peptides, other conformations can be targeted. The use of proline and N-methylated amino acids is a key strategy for inducing β-turns and helical structures. rsc.orgrsc.org The rigid turn induced by the proline in this compound is a critical design element that moves away from simple linear fibrils towards more complex, potentially hierarchical, architectures. acs.org
Controlling Intermolecular Interactions: The introduction of specific functional groups allows for precise control over the non-covalent forces governing assembly. The zwitterionic nature of proline betaine introduces strong, directional electrostatic interactions. The aromatic ring of phenylalanine facilitates π-π stacking. By strategically placing these residues within a peptide sequence, one can program the self-assembly process to favor specific arrangements, such as the head-to-tail stacking that can lead to nanofilaments. rsc.org
The ultimate goal of these design principles is to achieve predictive control over the self-assembly process, enabling the creation of materials with tailored properties and functions.
Advanced Characterization of Assembled Structures
To elucidate the morphology and properties of the supramolecular structures formed by this compound analogues, a suite of advanced characterization techniques would be employed.
Electron Microscopy Techniques (e.g., TEM, SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for the direct visualization of nanoscale and microscale structures.
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the self-assembled nanostructures. For this compound analogues, TEM would be used to determine the morphology (e.g., fibrillar, tubular, sheet-like), width, and length of the individual assemblies. dovepress.com It can reveal fine details such as the twisting of nanofibers or the lamellar structure of 2D sheets. Staining with heavy metal salts like uranyl acetate (B1210297) is often required to enhance contrast.
Scanning Electron Microscopy (SEM): SEM is used to visualize the larger-scale architecture of the material, particularly the three-dimensional network of supramolecular hydrogels. researchgate.net It provides valuable information on the porosity and interconnectivity of the fibrillar network, which are critical parameters for applications in tissue engineering and controlled release.
The following table presents hypothetical TEM data for this compound analogues under different assembly conditions, based on typical findings for similar peptide systems.
| Sample Condition | Observed Morphology (TEM) | Average Width (nm) | Average Length (μm) |
| 1 mg/mL in water, pH 7 | Twisted Nanoribbons | 15 ± 3 | 0.5 - 2 |
| 1 mg/mL in water, pH 3 | Spherical Aggregates | 50 ± 10 (diameter) | N/A |
| 10 mg/mL in water, pH 7 | Entangled Fibrillar Network | 12 ± 4 | > 5 |
Note: The data in this table is illustrative and hypothetical, based on results from analogous self-assembling peptide systems. No direct experimental data for this compound is currently available.
Dynamic Light Scattering (DLS) for Size and Aggregation State
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in solution. It determines the hydrodynamic radius (Rh) of the assembling structures by measuring the time-dependent fluctuations in scattered light intensity caused by Brownian motion.
For this compound analogues, DLS would be employed to:
Determine the initial size of aggregates at the onset of self-assembly.
Monitor the growth of nanostructures over time.
Assess the polydispersity of the sample, indicating the homogeneity of the assembled structures. nih.gov
Study the response of the aggregates to stimuli such as changes in pH or temperature.
It is important to note that DLS measures the hydrodynamic diameter, which includes the hydration shell around the particle. Therefore, sizes determined by DLS are typically larger than those measured by electron microscopy on dried samples. nih.gov
Below is a hypothetical DLS data table for this compound analogues, illustrating the kind of information that would be obtained.
| Peptide Concentration | pH | Average Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) |
| 0.1 mg/mL | 7.0 | 25.5 | 0.45 |
| 1.0 mg/mL | 7.0 | 150.2 | 0.21 |
| 1.0 mg/mL | 3.0 | 65.8 | 0.33 |
Note: The data in this table is illustrative and hypothetical, based on results from analogous self-assembling peptide systems. No direct experimental data for this compound is currently available.
Infrared Spectroscopy for Assembly-Induced Conformational Changes
Infrared (IR) spectroscopy is a powerful, non-invasive technique used to probe the secondary structure of peptides and proteins, providing critical insights into the conformational changes that occur during supramolecular assembly. The analysis focuses on the vibrations of the peptide backbone, particularly the amide bands. Changes in the position and shape of these bands reveal shifts in the peptide's conformation, such as the transition from random coils to ordered structures like β-sheets or α-helices, which are stabilized by hydrogen bonds.
The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is the most sensitive probe for secondary structure. This band primarily corresponds to the C=O stretching vibrations of the peptide backbone. The exact frequency of the Amide I band is determined by the hydrogen-bonding pattern and the coupling between transition dipoles, which are unique to each type of secondary structure. For instance, the formation of extended β-sheets during self-assembly typically results in a strong absorption band between 1620 and 1640 cm⁻¹. nih.gov In contrast, random coil or disordered structures show a broader band around 1645 cm⁻¹. nih.gov
In studies of similar peptide systems, resonant ion-dip infrared spectroscopy has been used to obtain detailed spectra for individual conformers. For example, analysis of the model β-peptide Ac-β³-hPhe-NHMe identified distinct N-H stretch infrared transitions for different conformations, with H-bonded amide N-H stretches appearing at lower wavenumbers (e.g., 3400 cm⁻¹) compared to free N-H stretches (e.g., 3488 cm⁻¹). nih.gov This distinction is crucial for identifying the specific intramolecular and intermolecular hydrogen bonds that drive the assembly process.
Furthermore, studies on L-phenylalanine have shown that changes in its environment can induce protonation of its carboxylic groups, leading to the formation of hydrogen-bonded dimers. researchgate.net This is detectable in the IR spectrum by the appearance of new bands characteristic of the –COOH group, such as at 1719 and 1749 cm⁻¹. researchgate.net Such detailed analyses allow researchers to map the specific molecular interactions that underpin the hierarchical self-assembly of peptide-based materials.
Table 1: Typical Infrared Amide I Band Assignments for Peptide Secondary Structures
| Secondary Structure | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| β-Sheets (antiparallel) | 1620–1640 | C=O stretching, strong intermolecular H-bonding |
| α-Helices | 1650–1658 | C=O stretching, intramolecular H-bonding |
| Random Coil / Disordered | 1640–1650 | C=O stretching, minimal or disordered H-bonding |
| β-Turns | 1660–1685 | C=O stretching in turn structures |
This table presents generalized data for peptides; specific values for this compound would require dedicated experimental analysis.
Modulation of Assembly by External Stimuli (e.g., pH, concentration)
The self-assembly of peptides into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govbeilstein-journals.org This balance can be precisely controlled by external stimuli, making peptide assemblies highly tunable and responsive. rsc.org Among the most effective stimuli are pH and concentration, which can trigger dramatic changes in the morphology and properties of the resulting materials. nih.gov
pH as a Modulator: Changes in the ambient pH directly alter the protonation state of ionizable amino acid residues within a peptide sequence. For this compound, the terminal amine and any other acidic or basic groups are susceptible to pH changes. At a pH below its isoelectric point (pI), a peptide will carry a net positive charge, while at a pH above its pI, it will have a net negative charge. These charge variations profoundly affect electrostatic interactions.
In studies of other peptides, such as PEP-1, which contains both acidic (glutamic acid) and basic (arginine) residues, pH has a dramatic effect on assembly. nih.gov At neutral pH (7.4), favorable electrostatic attraction between oppositely charged residues promotes the formation of β-sheet-rich nanobelts and fractal-like morphologies. nih.gov However, under acidic (pH 5.5) or highly basic (pH 13.0) conditions, strong electrostatic repulsion between like charges (e.g., protonated amines at low pH or deprotonated carboxylates at high pH) disrupts this ordered assembly, leading to the formation of less-ordered nanofibers or even disassembly. nih.gov This pH-triggered switching allows for the controlled assembly and disassembly of peptide nanostructures. researchgate.net
Concentration as a Modulator: Peptide concentration is another critical parameter that dictates the outcome of self-assembly. The formation of large, ordered structures is an entropically unfavorable process, which must be overcome by enthalpically favorable intermolecular interactions. nih.gov Below a certain critical concentration, peptide molecules remain as soluble monomers or small, disordered oligomers. As the concentration increases, the probability of intermolecular encounters rises, favoring the formation of non-covalent bonds that drive the assembly into more complex architectures like nanofibers, ribbons, and eventually, macroscopic hydrogels. nih.gov This transition is often sharp, occurring above a critical aggregation or gelation concentration. The primary structures of the peptides are a crucial factor in determining the specific nanostructures that form, more so than the concentration itself in some cases. rsc.org
Table 2: Illustrative Example of Stimuli-Responsive Self-Assembly of a Model Octapeptide (PEP-1)
| Stimulus Condition | Resulting Secondary Structure | Observed Nanoscale Morphology | Driving Force / Interaction |
|---|---|---|---|
| pH 7.4 (Neutral) | β-sheet-rich | Fractal-like networks from nanobelts | Strong electrostatic attraction (Glu⁻/Arg⁺) |
| pH 5.5 (Acidic) | Disordered | Dissociated structures | Strong electrostatic repulsion |
| pH 13.0 (Basic) | Twisted β-sheets | Short nanofibers | Weakened electrostatic repulsion |
This table is based on published findings for the model peptide PEP-1 and serves to illustrate the principles of stimulus response. nih.gov
Future Research Directions for H Phe Pro Betana Studies
Development of Novel Chemical Probes and Biosensors Utilizing the Compound
The unique structure of H-Phe-pro-betana, combining an aromatic phenylalanine residue and a conformationally constrained proline residue, makes it an attractive scaffold for the development of sophisticated chemical probes and biosensors. Future research should focus on harnessing these intrinsic properties to create tools for biological discovery. pitt.edu
One promising avenue is the creation of fluorescent probes. The phenylalanine (Phe) component possesses endogenous fluorescence that, while modest, could be exploited for certain applications. nih.gov More advanced probes could be synthesized by attaching environmentally sensitive fluorophores to the peptide backbone. These probes could report on binding events or changes in the local microenvironment through alterations in fluorescence intensity or wavelength, enabling the real-time detection of interactions with biological targets. acs.org
Furthermore, the compound could be integrated into electrochemical biosensors. Peptides can be immobilized on electrode surfaces, such as those modified with graphene, to create highly sensitive detection systems. mdpi.comacs.org For instance, a graphene field-effect transistor (GFET) functionalized with this compound could detect interactions with target molecules through changes in electrical conductivity. acs.org The development of such biosensors could facilitate the rapid and sensitive quantification of analytes in complex biological samples. nih.govmdpi.com Research in this area would involve synthesizing derivatives of this compound with appropriate linkers for surface attachment and characterizing their performance in various sensing formats.
Table 1.1: Potential Biosensor Platforms for this compound
| Platform Type | Principle of Operation | Potential Application | Key Development Steps |
|---|---|---|---|
| Fluorescence-Based Probe | Changes in fluorescence upon binding to a target, leveraging the intrinsic properties of Phe or an attached fluorophore. | Real-time imaging of molecular interactions within cells; high-throughput screening assays. | Synthesis of fluorophore-conjugated this compound; spectroscopic characterization. |
| Electrochemical Sensor | Immobilization on an electrode to detect binding events via changes in current, potential, or impedance. mdpi.com | Label-free detection of target proteins or other biomolecules in biological fluids. | Development of methods for covalent attachment to electrode surfaces; electrochemical performance testing. |
| Graphene Field-Effect Transistor (GFET) Biosensor | Modulation of graphene's conductivity upon molecular interaction with the immobilized peptide. acs.org | Highly sensitive detection of weak intermolecular interactions. acs.org | Functionalization of graphene surfaces with this compound; characterization of device sensitivity and selectivity. |
Exploration of Structure-Function Relationships through Advanced Mutagenesis and Chemical Modification
Understanding the relationship between the structure of this compound and its biological activity is crucial. The proline residue is known to play a significant role in the secondary structure of peptides, often inducing turns and restricting conformational flexibility. sigmaaldrich.comtandfonline.com This conformational constraint, combined with the aromatic side chain of phenylalanine, likely dictates the compound's interaction with biological targets.
Advanced mutagenesis and chemical modification studies are essential to dissect these relationships. Site-directed mutagenesis, where either the phenylalanine or proline is replaced with other amino acids, can reveal the importance of each component. mdpi.comresearchgate.net For example, substituting phenylalanine with other aromatic residues like tyrosine or tryptophan could probe the role of the aromatic ring's electronic properties in binding interactions. nih.gov
Chemical modification offers a more nuanced approach. Post-synthetic modifications, such as C-H functionalization of the phenylalanine residue or anodic modification of the proline ring, can introduce new functional groups without altering the core peptide backbone. electrochem.orgntu.ac.uk These modifications can systematically tune the compound's properties, such as hydrophobicity, charge, and hydrogen bonding capacity, to map out the specific features required for its function. The cis-trans isomerization of the peptide bond preceding the proline residue is a known regulatory mechanism for protein function and is influenced by the preceding amino acid, making the Phe-Pro linkage a critical point of investigation. nih.govmdpi.com
Table 1.2: Proposed Modification Strategies to Probe Structure-Function Relationships
| Strategy | Specific Approach | Rationale | Expected Outcome |
|---|---|---|---|
| Mutagenesis | Replace Phenylalanine (Phe) with Tyrosine (Tyr) or Tryptophan (Trp). | To assess the influence of aromatic ring electronics and hydrogen-bonding potential. | Altered binding affinity or specificity, clarifying the role of the aromatic system. |
| Replace Proline (Pro) with a proline analog (e.g., with ring substitutions). | To investigate the effect of conformational rigidity and the geometry of the peptide backbone. sigmaaldrich.com | Changes in biological activity due to altered molecular shape and flexibility. | |
| Chemical Modification | Hydroxylation or halogenation of the Phe aromatic ring. | To systematically vary the electronic and steric properties of the side chain. acs.org | A quantitative structure-activity relationship (QSAR) map for the aromatic moiety. |
| N-methylation or other modifications of the Pro ring. | To alter the cis/trans isomerism propensity and ligand capability of the proline residue. ntu.ac.uk | Modulation of conformational dynamics and subsequent biological function. |
Integration with Systems Biology Approaches for Comprehensive Understanding
To fully comprehend the biological role of this compound, research must extend beyond single-target interactions and embrace a systems-level perspective. Bioactive peptides often act within complex biological networks rather than on isolated pathways. nih.gov A systems biology approach integrates multi-omics data to build a holistic model of a compound's effect on a biological system. frontiersin.org
Future studies should employ techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics to analyze the global changes induced by this compound in relevant cell or tissue models. By identifying differentially expressed genes, proteins, and altered metabolite levels, researchers can construct interaction networks and identify key pathways modulated by the compound. frontiersin.orgresearchgate.net This approach can uncover previously unknown mechanisms of action and identify potential off-target effects, providing a comprehensive "panoramic view" of the compound's pathophysiology. researchgate.net This is particularly important for moving from a one-drug-one-target paradigm to understanding how multitargeted therapeutics function within complex disease states. frontiersin.org
This data-driven reconstruction of cellular responses will be invaluable for identifying robust biomarkers of the compound's activity and for generating new, testable hypotheses about its function. frontiersin.org
Predictive Modeling and Computational Design to Guide Experimental Exploration
The experimental exploration of this compound and its derivatives can be significantly accelerated and refined through the use of predictive modeling and computational design. frontiersin.orgmdpi.com These in silico approaches allow for the rapid screening of virtual libraries of compounds and provide deep insights into the molecular-level interactions that govern bioactivity. mdpi.comnih.gov
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, providing insights into its flexibility and the stable shapes it can adopt. researchgate.net Molecular docking studies can then use these conformations to predict potential binding partners and modes of interaction with target proteins. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net By correlating the structural features of a series of modified this compound analogs (as proposed in section 10.2) with their experimentally measured biological activity, a predictive model can be built. rsc.org This model can then be used to design new derivatives with potentially enhanced potency or specificity, prioritizing the most promising candidates for chemical synthesis and experimental testing. researchgate.netk-state.edu The integration of artificial intelligence and machine learning algorithms into these predictive models is transforming peptide discovery and can help overcome challenges related to predicting pharmacokinetic properties. mdpi.comnih.gov
Table 1.3: Computational Tools for Advancing this compound Research
| Computational Method | Purpose | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulation | To simulate the movement of atoms and molecules over time. mdpi.com | Elucidate the conformational flexibility and dominant solution-state structures of the compound. |
| Molecular Docking | To predict the preferred orientation of one molecule when bound to another. nih.gov | Identify potential protein targets and predict the binding mode of this compound at the active site. |
| Quantitative Structure-Activity Relationship (QSAR) | To model the correlation between chemical structure and biological activity. researchgate.net | Guide the rational design of new analogs with improved activity by predicting their properties before synthesis. |
| Machine Learning / AI | To identify complex patterns in large datasets for predictive purposes. nih.govmyfoodresearch.com | Develop sophisticated models to predict bioactivity, stability, and other key properties from the peptide sequence alone. |
Q & A
Q. How to address batch-to-batch variability in this compound synthesis for multi-institutional studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric excess, and use design-of-experiments (DoE) to optimize robustness. Share reference standards with collaborating labs and conduct inter-laboratory validation via round-robin testing .
Q. What methodologies validate the computational docking predictions of this compound’s target binding?
- Methodological Answer : Compare in silico results (AutoDock Vina, GOLD) with experimental mutagenesis data (e.g., alanine scanning). Use molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Correlate docking scores with SPR-measured KD values to refine scoring functions .
Ethical and Reporting Standards
Q. How to ensure compliance with ethical guidelines when studying this compound in human-derived samples?
- Methodological Answer : Obtain IRB approval for biospecimen use, anonymize donor data, and adhere to GDPR/HIPAA for data storage. Include ethics statements in manuscripts and reference the Declaration of Helsinki for clinical relevance .
Q. What metadata standards are essential for publishing this compound datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
